5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide
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Overview
Description
5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a carboxamide group, and a dimethoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 3-(3,4-dimethoxyphenyl)propanoic acid: This can be achieved through the alkylation of 3,4-dimethoxybenzene with propanoic acid.
Formation of 3-(3,4-dimethoxyphenyl)propanamide: The acid is then converted to an amide using reagents like thionyl chloride and ammonia.
Coupling with furan-2-carboxylic acid: The amide is then coupled with furan-2-carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)propanoic acid: A precursor in the synthesis of the target compound.
N-methylfuran-2-carboxamide: Shares the furan and carboxamide moieties.
3,4-dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2694734-20-6 |
---|---|
Molecular Formula |
C18H22N2O5 |
Molecular Weight |
346.4 |
Purity |
95 |
Origin of Product |
United States |
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